1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine
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Overview
Description
1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a methyl group and a 5-methylfuran substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine typically involves the cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This process can be achieved through intramolecular cyclization under acidic or basic conditions . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole: Similar structure with a different substitution pattern.
2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazole: Contains a pyrrole ring instead of a furan ring.
1-Carboxymethylmetronidazole: A derivative of metronidazole with similar antimicrobial properties.
Uniqueness
1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methylfuran substituent enhances its potential as a versatile intermediate in organic synthesis and its biological activity.
Properties
CAS No. |
21444-68-8 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-methyl-2-(5-methylfuran-2-yl)benzimidazol-5-amine |
InChI |
InChI=1S/C13H13N3O/c1-8-3-6-12(17-8)13-15-10-7-9(14)4-5-11(10)16(13)2/h3-7H,14H2,1-2H3 |
InChI Key |
ZJGUHSOEWQNPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(N2C)C=CC(=C3)N |
Origin of Product |
United States |
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